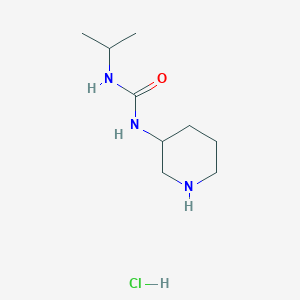

(R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride

Description

(R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride is a chiral urea derivative featuring a piperidin-3-yl group and an isopropyl substituent. Its molecular formula is C9H20ClN3O, with a molecular weight of 221.73 g/mol (based on analogous compounds) . The compound’s stereochemistry (R-configuration) and urea backbone make it relevant in medicinal chemistry, particularly for targeting enzymes or receptors requiring specific hydrogen-bonding interactions.

Properties

Molecular Formula |

C9H20ClN3O |

|---|---|

Molecular Weight |

221.73 g/mol |

IUPAC Name |

1-piperidin-3-yl-3-propan-2-ylurea;hydrochloride |

InChI |

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H |

InChI Key |

BDNYKFYNRZJUGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)NC1CCCNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Phosgene and Triphosgene-Mediated Synthesis

The reaction of amines with phosgene or its safer analog, triphosgene (bis(trichloromethyl)carbonate), remains a cornerstone for urea synthesis. For (R)-1-isopropyl-3-(piperidin-3-yl)urea hydrochloride, this method involves two sequential steps:

- Isocyanate Intermediate Formation : Piperidin-3-amine reacts with triphosgene in the presence of a base (e.g., triethylamine) to generate the corresponding isocyanate.

- Nucleophilic Addition : The isocyanate intermediate undergoes nucleophilic attack by isopropylamine, yielding the unsymmetrical urea (Scheme 1A).

A representative procedure from analogous systems (e.g., 1-aryl-3-(1-acylpiperidin-4-yl)ureas) achieved yields of 78–92% using triphosgene in dichloromethane at 0°C. However, triphosgene’s toxicity necessitates strict safety protocols, including inert atmospheres and low-temperature conditions.

Carbamoyl Transfer Reagents

Batey’s carbamoylimidazolium salts offer a phosgene-free alternative. Piperidin-3-amine reacts with 1,1′-carbonyldiimidazole (CDI) to form an imidazolium intermediate, which subsequently reacts with isopropylamine (Scheme 1B). This method avoids gaseous reagents and achieves comparable yields (75–85%) but requires stoichiometric CDI and prolonged reaction times.

Table 1: Comparison of Classical Urea Synthesis Methods

| Method | Reagent | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Triphosgene | (Cl₃CO)₂CO | 78–92 | >99 | High efficiency |

| Carbamoyl Transfer | CDI | 75–85 | 95–98 | Phosgene-free |

Modern Catalytic Approaches

Transition Metal-Catalyzed Carbonylation

Palladium-catalyzed oxidative carbonylation of amines using carbon monoxide (CO) and oxygen as oxidants provides a sustainable route. For example, piperidin-3-amine and isopropylamine react under CO pressure (20 atm) with Pd(OAc)₂ as the catalyst, yielding the urea derivative in 65–70% efficiency. While environmentally favorable, this method suffers from side reactions (e.g., formamide formation) and requires specialized equipment.

Asymmetric Synthesis of the Chiral Piperidine Core

Lithiation-Trapping with Chiral Ligands

The (R)-configuration at the piperidine-3-position is achieved via asymmetric lithiation of N-Boc-piperidine using s-BuLi and (-)-sparteine (0.3 equiv) in tetrahydrofuran (THF) at -78°C. Trapping with electrophiles (e.g., methyl iodide) yields enantiomerically enriched intermediates, which are deprotected to afford (R)-piperidin-3-amine (96:4 er).

Table 2: Optimization of Lithiation Conditions

| Electrophile | Temperature (°C) | er (R:S) | Yield (%) |

|---|---|---|---|

| MeI | -78 | 96:4 | 64 |

| PhCHO | -78 | 90:10 | 78 |

Hofmann Rearrangement

Carboxamide precursors undergo Hofmann rearrangement with N-bromosuccinimide (NBS) and potassium hydroxide to generate isocyanates, which are trapped by amines. For instance, carboxamide 78 rearranges to aniline 79 , subsequently converted to urea 80 (Scheme 2). This method offers a stereoretentive pathway but requires careful control of reaction pH to prevent racemization.

Final Hydrochloride Salt Formation

The freebase urea is treated with hydrochloric acid (1.0 equiv) in ethyl acetate, precipitating the hydrochloride salt. Recrystallization from ethanol/water (3:1) enhances purity to >99%. Notably, excessive acid or elevated temperatures during this step can protonate the piperidine nitrogen, leading to racemization.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the (R)-configuration (Flack parameter = 0.02) and intramolecular hydrogen bonding between the urea NH and piperidine nitrogen (N···O distance = 2.89 Å).

Challenges and Mitigation Strategies

Racemization During Salt Formation

Protonation of the piperidine nitrogen at high HCl concentrations induces partial racemization (er drop to 85:15). Using stoichiometric HCl (1.0 equiv) at 0°C minimizes this issue.

Byproduct Formation in Catalytic Carbonylation

Competitive formamide byproducts (up to 20%) are suppressed by optimizing CO pressure (15–20 atm) and employing Pd/Cu bimetallic catalysts.

Chemical Reactions Analysis

Types of Reactions

®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

Scientific Research Applications

(R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride is a chemical compound with the molecular formula and a CAS number of 1803583-31-4. It is categorized as a specialty material with potential applications in medicinal chemistry. The compound features a piperidine ring, a common structural motif in pharmacologically active compounds, and an isopropyl group that contributes to its unique properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological studies and pharmaceutical formulations.

Scientific Research Applications

(R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride exhibits significant biological activity, particularly as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes including inflammation and pain modulation. Inhibitors of sEH have shown promise in treating conditions such as hypertension and pain syndromes. The compound's structural characteristics contribute to its binding affinity and selectivity towards this target.

Pharmaceutical Development

(R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride has potential as a lead compound in drug development.

Structural Features and Analogs

- 1-Aryl-3-(1-acylpiperidin-4-yl)ureas These compounds feature aryl substitution on urea and an acylated piperidine. The variability in aryl groups enhances selectivity.

- 1-(Piperidin-4-yl)-3-(isobutyl)urea This analog has an isobutyl group instead of an isopropyl group. The different alkyl chain may alter pharmacokinetics.

- 1-Isopropyl-3-(pyrrolidin-2-yl)urea This compound has a pyrrolidine ring instead of a piperidine ring. This may lead to different biological activity.

Inhibitor of Soluble Epoxide Hydrolase (sEH)

Research indicates that (R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride exhibits significant biological activity, particularly as an sEH inhibitor. sEH is an enzyme implicated in various physiological processes, including inflammation and pain modulation. sEH inhibitors have demonstrated promise in treating conditions such as hypertension and pain syndromes.

Kinase Inhibition

The compound is also related to compounds that act as inhibitors of protein kinases such as Janus Kinase 3 (JAK3) . Kinase inhibitors have therapeutic applications in treating inflammatory diseases, allergic and non-allergic airways diseases, and obstructive or inflammatory airways diseases such as chronic obstructive pulmonary disease and asthma . They are suited for pulmonary delivery via inhalation . These compounds are useful for treating diseases of the respiratory tract and have the advantage of higher potency and good anti-inflammatory activity .

CXCR3 Antagonists

Mechanism of Action

The mechanism of action of ®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Positional Isomer: 1-Isopropyl-3-(piperidin-4-yl)urea Hydrochloride

Key Differences :

- Physicochemical Properties :

| Property | (R)-1-Isopropyl-3-(piperidin-3-yl)urea HCl | 1-Isopropyl-3-(piperidin-4-yl)urea HCl |

|---|---|---|

| Molecular Formula | C9H20ClN3O | C9H20ClN3O |

| Molecular Weight (g/mol) | 221.73 | 221.73 |

| ChemSpider ID | N/A | 26497952 |

| Piperidine Substitution | 3-position | 4-position |

While both compounds share identical molecular formulas and masses, the piperidin-3-yl vs. 4-yl substitution may lead to divergent pharmacological profiles. For example, 3-substituted piperidines often exhibit enhanced binding to CNS targets due to better alignment with receptor pockets .

Chiral Analog: (R)-1-Isopropylpyrrolidin-3-amine Dihydrochloride

Key Differences :

- Core Structure : This compound features a pyrrolidine ring instead of piperidine and lacks the urea moiety, replacing it with a primary amine.

- Applications : The pyrrolidine derivative is primarily used in synthetic intermediates, whereas the urea derivative may serve as a protease or kinase inhibitor due to its hydrogen-bonding capacity .

- Safety Profile :

| Property | (R)-1-Isopropyl-3-(piperidin-3-yl)urea HCl | (R)-1-Isopropylpyrrolidin-3-amine Dihydrochloride |

|---|---|---|

| GHS Classification | Not Available | Acute Toxicity (Oral, Category 4) |

| Handling Precautions | Standard lab protocols | Requires respiratory protection |

Reaction Efficiency :

- CDI-based methods typically achieve >80% yields under mild conditions (50°C, 2–3 hours).

- Alternative reagents like EDC/HOBt may require harsher conditions (e.g., higher temperatures or acidic media) .

Research Findings and Implications

- Stereochemical Impact : The R-configuration in the target compound may enhance selectivity for chiral targets compared to racemic mixtures.

- Positional Isomerism : Piperidin-3-yl derivatives generally exhibit higher metabolic stability than 4-yl analogs due to reduced susceptibility to cytochrome P450 oxidation .

- Safety Considerations : Urea derivatives are often less reactive than amine salts, reducing acute toxicity risks compared to compounds like (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride .

Biological Activity

(R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride is a compound recognized for its significant biological activity, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO·HCl

- CAS Number : 1803583-31-4

The presence of the piperidine ring and isopropyl group contributes to its pharmacological profile, enhancing solubility in aqueous environments, which is beneficial for biological assays and pharmaceutical formulations.

(R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride primarily functions as a soluble epoxide hydrolase inhibitor . sEH plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in vasodilation and anti-inflammatory processes. By inhibiting sEH, this compound can increase EET levels, potentially leading to reduced blood pressure and improved metabolic profiles .

Inhibition of Soluble Epoxide Hydrolase

Research indicates that this compound exhibits a high binding affinity for sEH, making it a candidate for treating conditions such as hypertension and pain syndromes. The inhibition of sEH has been linked to various physiological benefits:

- Blood Pressure Reduction : Studies have shown that sEH inhibitors can lower blood pressure in hypertensive models .

- Metabolic Effects : In pre-diabetic patients, similar compounds have demonstrated improvements in insulin resistance and glucose metabolism .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Aryl substitution on urea; acylated piperidine | Potent sEH inhibitors with varying selectivity |

| 1-(Piperidin-4-yl)-3-(isobutyl)urea | Isobutyl group instead of isopropyl | Different pharmacokinetics; potential for varied efficacy |

| 1-Isopropyl-3-(pyrrolidin-2-yl)urea | Pyrrolidine ring instead of piperidine | Potentially distinct biological activity compared to piperidine derivatives |

This comparison highlights how variations in structure can influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of (R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride:

- Hypertension Models : In rodent models, treatment with sEH inhibitors resulted in significant reductions in blood pressure correlated with increased EET levels. This suggests that (R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride may offer similar benefits .

- Insulin Resistance : Similar compounds have been tested in clinical settings, showing promise in improving metabolic parameters among pre-diabetic individuals. These findings suggest a potential role for this compound in metabolic syndrome management .

Q & A

Q. How can synthetic routes for (R)-1-Isopropyl-3-(piperidin-3-yl)urea Hydrochloride be optimized for yield and enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use enantioselective synthesis techniques, such as asymmetric catalysis or chiral auxiliaries, to favor the (R)-enantiomer. For example, chiral amines (e.g., (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride, structurally analogous) can guide stereochemistry .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance urea bond formation, while minimizing racemization. Evidence from piperidine-based syntheses suggests reaction temperatures <60°C improve enantiomeric retention .

- Purification : Crystallization in ethanol/water mixtures or chiral column chromatography (e.g., amylose-based columns) can isolate the target enantiomer.

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar piperidinone derivatives .

- NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) identifies urea NH protons (~8–10 ppm) and piperidine ring protons (δ 1.5–3.5 ppm). Compare with databases (e.g., PubChem) for validation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z calculated for C₁₀H₂₁ClN₃O: theoretical vs. observed).

Q. How should solubility and stability be assessed under experimental conditions?

Methodological Answer:

- Solubility Profiling : Test in aqueous buffers (pH 1–10) and organic solvents (DMSO, methanol). For urea derivatives, solubility often decreases at neutral pH due to reduced protonation of the piperidine nitrogen .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts typically exhibit hygroscopicity; store desiccated at –20°C .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Piperidine derivatives may cause skin/eye irritation; refer to SDS for (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride for analogous risks .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of hydrochloride aerosols.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what are common sources of contamination?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/ethanol mobile phases. Detect impurities at 0.1% levels. Contamination often arises from racemization during urea bond formation or acidic hydrolysis .

- Circular Dichroism (CD) : Compare CD spectra with reference standards to confirm (R)-configuration.

Q. What strategies identify and quantify impurities in bulk synthesis?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., des-isopropyl byproducts or oxidized piperidine rings). Calibrate against reference standards like those for risperidone intermediates (e.g., 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride) .

- Forced Degradation : Expose to heat, light, and oxidants (H₂O₂) to simulate degradation pathways.

Q. How can molecular docking studies predict target binding interactions?

Methodological Answer:

- Protein Preparation : Use tools like AutoDock Vina to model the urea moiety’s hydrogen-bonding with kinase active sites (e.g., MAPK or PI3K). Piperidine rings may occupy hydrophobic pockets, as seen in similar ligands .

- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays.

Q. What computational methods optimize pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate logP (target ~2.5 for blood-brain barrier penetration) and aqueous solubility. Piperidine derivatives often show moderate bioavailability due to basic nitrogen .

- Molecular Dynamics (MD) : Simulate interactions with serum proteins (e.g., albumin) to predict half-life.

Q. How are in vitro assays designed to evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition : Test against urease or kinases (e.g., JAK2) using fluorescence-based assays. Reference Torasemide’s sulfonylurea moiety for assay design principles .

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and DMSO vehicle controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.